Asudemotide

Description

Properties

CAS No. |

1018833-53-8 |

|---|---|

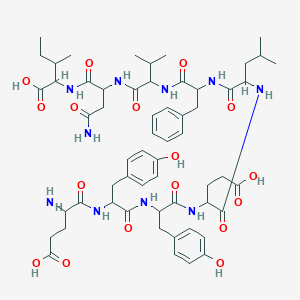

Molecular Formula |

C58H80N10O17 |

Molecular Weight |

1189.3 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C58H80N10O17/c1-7-32(6)49(58(84)85)68-56(82)44(29-45(60)71)66-57(83)48(31(4)5)67-55(81)43(26-33-11-9-8-10-12-33)65-52(78)40(25-30(2)3)63-51(77)39(22-24-47(74)75)61-53(79)42(28-35-15-19-37(70)20-16-35)64-54(80)41(27-34-13-17-36(69)18-14-34)62-50(76)38(59)21-23-46(72)73/h8-20,30-32,38-44,48-49,69-70H,7,21-29,59H2,1-6H3,(H2,60,71)(H,61,79)(H,62,76)(H,63,77)(H,64,80)(H,65,78)(H,66,83)(H,67,81)(H,68,82)(H,72,73)(H,74,75)(H,84,85)/t32-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |

InChI Key |

FIURBSUJWCYXNV-OXOWVKQUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asudemotide; Glu-tyr-tyr-glu-leu-phe-val-asn-ile; |

Origin of Product |

United States |

Foundational & Exploratory

Asudemotide: A Technical Deep Dive into its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide, also known as S-588410, is an investigational cancer immunotherapy designed to elicit a robust and specific anti-tumor response. This peptide vaccine is composed of five distinct HLA-A*24:02-restricted peptides derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal, bladder, and non-small cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the immunological cascade it initiates, the signaling pathways of its target antigens, and a summary of key clinical findings. Methodologies for pivotal experiments are also described to provide a practical framework for researchers in the field.

Core Mechanism of Action: Eliciting a Targeted Cytotoxic T-Lymphocyte Response

The fundamental mechanism of this compound is the induction of a potent and specific cytotoxic T-lymphocyte (CTL) response against cancer cells that express the target antigens.[2][3] The vaccine is administered subcutaneously, emulsified with the Montanide ISA 51VG adjuvant, to enhance the immune response.

The process unfolds through the following key steps:

-

Antigen Presentation: Following administration, the five synthetic peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, these peptides are loaded onto Human Leukocyte Antigen (HLA)-A*24:02 molecules, a specific major histocompatibility complex (MHC) class I allele.

-

T-Cell Priming and Activation: The peptide-HLA complexes are then presented on the surface of APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes one of the five peptide-HLA complexes become activated.

-

Clonal Expansion and Differentiation: Activated CD8+ T-cells undergo rapid clonal expansion and differentiate into effector cytotoxic T-lymphocytes (CTLs). These CTLs are now programmed to recognize and eliminate cancer cells displaying the same peptide-HLA complexes.

-

Tumor Cell Recognition and Elimination: The circulating CTLs infiltrate the tumor microenvironment. Upon recognizing the specific peptide-HLA-A*24:02 complex on the surface of cancer cells, the CTLs release cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis (programmed cell death) in the malignant cells.

This targeted approach aims to leverage the patient's own immune system to fight the cancer, potentially leading to a durable anti-tumor response.

References

- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Asudemotide: A Technical Deep Dive into its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide, also known as S-588410, is an investigational cancer immunotherapy designed to elicit a robust and specific anti-tumor response. This peptide vaccine is composed of five distinct HLA-A*24:02-restricted peptides derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal, bladder, and non-small cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the immunological cascade it initiates, the signaling pathways of its target antigens, and a summary of key clinical findings. Methodologies for pivotal experiments are also described to provide a practical framework for researchers in the field.

Core Mechanism of Action: Eliciting a Targeted Cytotoxic T-Lymphocyte Response

The fundamental mechanism of this compound is the induction of a potent and specific cytotoxic T-lymphocyte (CTL) response against cancer cells that express the target antigens.[2][3] The vaccine is administered subcutaneously, emulsified with the Montanide ISA 51VG adjuvant, to enhance the immune response.

The process unfolds through the following key steps:

-

Antigen Presentation: Following administration, the five synthetic peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, these peptides are loaded onto Human Leukocyte Antigen (HLA)-A*24:02 molecules, a specific major histocompatibility complex (MHC) class I allele.

-

T-Cell Priming and Activation: The peptide-HLA complexes are then presented on the surface of APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes one of the five peptide-HLA complexes become activated.

-

Clonal Expansion and Differentiation: Activated CD8+ T-cells undergo rapid clonal expansion and differentiate into effector cytotoxic T-lymphocytes (CTLs). These CTLs are now programmed to recognize and eliminate cancer cells displaying the same peptide-HLA complexes.

-

Tumor Cell Recognition and Elimination: The circulating CTLs infiltrate the tumor microenvironment. Upon recognizing the specific peptide-HLA-A*24:02 complex on the surface of cancer cells, the CTLs release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the malignant cells.

This targeted approach aims to leverage the patient's own immune system to fight the cancer, potentially leading to a durable anti-tumor response.

References

- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on Asudemotide Peptide Vaccine: A Technical Guide

Disclaimer: Publicly available, peer-reviewed preclinical data specifically for the complete Asudemotide (S-588410) peptide vaccine is limited. This guide synthesizes the available information on its components and general preclinical methodologies for peptide vaccines to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptide antigens restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal and urothelial cancers:

-

URLC10 (Upregulated Lung Cancer 10)

-

CDCA1 (Cell Division Cycle Associated 1)

-

KOC1 (KH Domain Containing Protein Overexpressed in Cancer 1)

-

DEPDC1 (DEP Domain Containing 1)

-

MPHOSPH1 (M-Phase Phosphoprotein 1)

The vaccine is designed to elicit a robust cytotoxic T lymphocyte (CTL) response against tumor cells expressing these antigens. In clinical trials, this compound is emulsified with the adjuvant Montanide ISA51VG.

Core Components and Mechanism of Action

Peptide Antigens

The five peptides in this compound are short, synthetic sequences designed to be presented by HLA-A*24:02 molecules on the surface of cancer cells. This presentation allows for recognition and killing by peptide-specific CTLs.

Adjuvant: Montanide ISA51VG

Montanide ISA51VG is a water-in-oil emulsion adjuvant. Its proposed mechanisms of action include:

-

Depot Effect: Formation of a depot at the injection site, leading to the slow release of antigens.

-

Immune Cell Recruitment: Attraction of antigen-presenting cells (APCs) to the injection site.

-

Enhanced Antigen Presentation: Facilitation of antigen uptake and presentation by APCs, such as dendritic cells (DCs).

Preclinical and clinical studies have demonstrated that Montanide ISA51VG enhances both antibody production and CTL responses[1][2].

Proposed Mechanism of Action

The proposed immunological mechanism of this compound is illustrated in the signaling pathway below.

Preclinical Studies: Data and Methodologies

Immunogenicity Studies

Preclinical immunogenicity studies are crucial to demonstrate that a vaccine can elicit the desired immune response.

3.1.1 In Vitro and In Vivo Studies on Individual Peptides

-

DEPDC1: A study demonstrated that the DEPDC1(191-213) peptide induced a strong T helper (Th) cell response in HLA-DR4 transgenic mice[3].

-

CDCA1: Two long peptides, CDCA1(39-64)-LP and CDCA1(55-78)-LP, were shown to induce both Th cell and CTL responses in vitro and in vivo in HLA-class I transgenic mice[4]. These long peptides were capable of inducing CDCA1-specific CTLs through cross-presentation[4].

3.1.2 Typical Experimental Protocol for Immunogenicity in Mice

A generalized protocol for assessing the immunogenicity of a peptide vaccine in HLA-transgenic mice is as follows:

-

Animal Model: HLA-A*24:02 transgenic mice are used as they can present the vaccine peptides to T cells in a manner similar to humans.

-

Vaccine Formulation: The peptide or a pool of peptides is emulsified with an adjuvant such as Montanide ISA51VG.

-

Immunization Schedule: Mice are immunized subcutaneously at the base of the tail or in the flank. A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

-

Sample Collection: Spleens and lymph nodes are harvested 1-2 weeks after the final immunization.

-

Immune Response Assessment:

-

ELISpot Assay: To quantify the number of peptide-specific, interferon-gamma (IFN-γ)-secreting T cells.

-

Intracellular Cytokine Staining (ICS): To determine the phenotype of the responding T cells (e.g., CD8+, CD4+) and the profile of cytokines they produce (e.g., IFN-γ, TNF-α).

-

In Vivo Cytotoxicity Assay: To assess the ability of the induced CTLs to kill peptide-pulsed target cells in vivo.

-

Efficacy Studies

Preclinical efficacy studies aim to demonstrate the anti-tumor effect of the vaccine in a relevant animal model.

3.2.1 Typical Experimental Protocol for Efficacy in a Tumor Model

-

Animal Model: HLA-A24:02 transgenic mice are implanted with a tumor cell line that expresses the target antigens and HLA-A24:02.

-

Treatment Groups:

-

Vaccine group: Receives the peptide vaccine.

-

Control groups: May include vehicle (adjuvant only) or a non-specific peptide vaccine.

-

-

Vaccination Schedule:

-

Prophylactic model: Mice are vaccinated before tumor implantation.

-

Therapeutic model: Vaccination starts after the tumors are established and have reached a certain size.

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Tumor volume is measured regularly.

-

Survival: The overall survival of the mice is monitored.

-

Immunological Correlates: At the end of the study, tumors and spleens can be analyzed for the presence of tumor-infiltrating lymphocytes (TILs) and peptide-specific T cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Safety data of Montanide ISA 51 VG and Montanide ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of DEPDC1 in various types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchmap.jp [researchmap.jp]

Preclinical Studies on Asudemotide Peptide Vaccine: A Technical Guide

Disclaimer: Publicly available, peer-reviewed preclinical data specifically for the complete Asudemotide (S-588410) peptide vaccine is limited. This guide synthesizes the available information on its components and general preclinical methodologies for peptide vaccines to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptide antigens restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal and urothelial cancers:

-

URLC10 (Upregulated Lung Cancer 10)

-

CDCA1 (Cell Division Cycle Associated 1)

-

KOC1 (KH Domain Containing Protein Overexpressed in Cancer 1)

-

DEPDC1 (DEP Domain Containing 1)

-

MPHOSPH1 (M-Phase Phosphoprotein 1)

The vaccine is designed to elicit a robust cytotoxic T lymphocyte (CTL) response against tumor cells expressing these antigens. In clinical trials, this compound is emulsified with the adjuvant Montanide ISA51VG.

Core Components and Mechanism of Action

Peptide Antigens

The five peptides in this compound are short, synthetic sequences designed to be presented by HLA-A*24:02 molecules on the surface of cancer cells. This presentation allows for recognition and killing by peptide-specific CTLs.

Adjuvant: Montanide ISA51VG

Montanide ISA51VG is a water-in-oil emulsion adjuvant. Its proposed mechanisms of action include:

-

Depot Effect: Formation of a depot at the injection site, leading to the slow release of antigens.

-

Immune Cell Recruitment: Attraction of antigen-presenting cells (APCs) to the injection site.

-

Enhanced Antigen Presentation: Facilitation of antigen uptake and presentation by APCs, such as dendritic cells (DCs).

Preclinical and clinical studies have demonstrated that Montanide ISA51VG enhances both antibody production and CTL responses[1][2].

Proposed Mechanism of Action

The proposed immunological mechanism of this compound is illustrated in the signaling pathway below.

Preclinical Studies: Data and Methodologies

Immunogenicity Studies

Preclinical immunogenicity studies are crucial to demonstrate that a vaccine can elicit the desired immune response.

3.1.1 In Vitro and In Vivo Studies on Individual Peptides

-

DEPDC1: A study demonstrated that the DEPDC1(191-213) peptide induced a strong T helper (Th) cell response in HLA-DR4 transgenic mice[3].

-

CDCA1: Two long peptides, CDCA1(39-64)-LP and CDCA1(55-78)-LP, were shown to induce both Th cell and CTL responses in vitro and in vivo in HLA-class I transgenic mice[4]. These long peptides were capable of inducing CDCA1-specific CTLs through cross-presentation[4].

3.1.2 Typical Experimental Protocol for Immunogenicity in Mice

A generalized protocol for assessing the immunogenicity of a peptide vaccine in HLA-transgenic mice is as follows:

-

Animal Model: HLA-A*24:02 transgenic mice are used as they can present the vaccine peptides to T cells in a manner similar to humans.

-

Vaccine Formulation: The peptide or a pool of peptides is emulsified with an adjuvant such as Montanide ISA51VG.

-

Immunization Schedule: Mice are immunized subcutaneously at the base of the tail or in the flank. A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

-

Sample Collection: Spleens and lymph nodes are harvested 1-2 weeks after the final immunization.

-

Immune Response Assessment:

-

ELISpot Assay: To quantify the number of peptide-specific, interferon-gamma (IFN-γ)-secreting T cells.

-

Intracellular Cytokine Staining (ICS): To determine the phenotype of the responding T cells (e.g., CD8+, CD4+) and the profile of cytokines they produce (e.g., IFN-γ, TNF-α).

-

In Vivo Cytotoxicity Assay: To assess the ability of the induced CTLs to kill peptide-pulsed target cells in vivo.

-

Efficacy Studies

Preclinical efficacy studies aim to demonstrate the anti-tumor effect of the vaccine in a relevant animal model.

3.2.1 Typical Experimental Protocol for Efficacy in a Tumor Model

-

Animal Model: HLA-A24:02 transgenic mice are implanted with a tumor cell line that expresses the target antigens and HLA-A24:02.

-

Treatment Groups:

-

Vaccine group: Receives the peptide vaccine.

-

Control groups: May include vehicle (adjuvant only) or a non-specific peptide vaccine.

-

-

Vaccination Schedule:

-

Prophylactic model: Mice are vaccinated before tumor implantation.

-

Therapeutic model: Vaccination starts after the tumors are established and have reached a certain size.

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Tumor volume is measured regularly.

-

Survival: The overall survival of the mice is monitored.

-

Immunological Correlates: At the end of the study, tumors and spleens can be analyzed for the presence of tumor-infiltrating lymphocytes (TILs) and peptide-specific T cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Safety data of Montanide ISA 51 VG and Montanide ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of DEPDC1 in various types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchmap.jp [researchmap.jp]

Of Mice and Peptides: A Technical Guide to Assessing the Immunogenicity of Asudemotide in Murine Models

For Immediate Release

OSAKA, Japan – While clinical trials have been the primary focus of elucidating the immunogenic profile of asudemotide (S-588410), a five-peptide cancer vaccine, a comprehensive understanding of its preclinical immunogenicity in mouse models is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the current landscape of assessing peptide vaccine immunogenicity in murine systems, providing a framework for the design and interpretation of such studies in the absence of publicly available preclinical data specific to this compound.

Executive Summary

This compound is a cancer vaccine comprising five HLA-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. Clinical studies in patients with esophageal and urothelial cancers have demonstrated its ability to induce cytotoxic T-lymphocyte (CTL) responses. However, detailed preclinical data from mouse models, which are foundational for understanding the basic immunological mechanisms and for optimizing vaccine formulations, are not extensively published. This guide outlines the standard methodologies, experimental protocols, and key considerations for evaluating the immunogenicity of peptide-based cancer vaccines like this compound in mouse models, based on established practices in the field.

I. Core Principles of Peptide Vaccine Immunogenicity Assessment in Mice

The primary goal of preclinical immunogenicity studies for a peptide vaccine is to determine its ability to elicit a robust and specific immune response, primarily a T-cell mediated response, that can translate into anti-tumor efficacy. Key parameters to be evaluated include the magnitude and quality of the CTL response, the induction of memory T-cells, and the safety profile.

II. Experimental Protocols

The following sections detail generalized protocols for assessing the immunogenicity of a multi-peptide vaccine in mouse models. These are based on common practices and can be adapted for specific research questions.

A. Mouse Models

The choice of mouse strain is critical and depends on the HLA restriction of the peptides. For this compound, which consists of HLA-A*24:02-restricted peptides, transgenic mice expressing this human HLA allele would be the most relevant model. Inbred strains such as C57BL/6 and BALB/c are also commonly used for general immunogenicity studies and for evaluating the efficacy of vaccines against transplantable tumors.

B. Immunization Protocol

A typical immunization protocol involves a prime-boost strategy to elicit a strong and durable immune response. The route of administration and the choice of adjuvant are critical variables that can significantly impact the outcome.

Table 1: Generalized Immunization Protocol for a Peptide Cancer Vaccine

| Parameter | Description | Example |

| Mouse Strain | C57BL/6 or HLA-A*24:02 transgenic | C57BL/6 |

| Vaccine Formulation | Peptides emulsified in an adjuvant | 5-peptide cocktail with Montanide ISA 51 VG |

| Peptide Dose | 10-100 µg of each peptide per mouse | 50 µg of each peptide |

| Route of Administration | Subcutaneous (s.c.) or Intravenous (i.v.) | Subcutaneous at the base of the tail |

| Immunization Schedule | Prime immunization followed by one or more boosts | Prime on Day 0, Boost on Day 14 |

| Sample Collection | Blood and spleens collected at specified time points | Blood on Day 21, Spleens on Day 21 |

C. Immunological Assays

A panel of immunological assays is employed to characterize the immune response to the peptide vaccine.

Table 2: Key Immunological Assays for Vaccine Immunogenicity

| Assay | Purpose | Readout |

| ELISpot | To enumerate antigen-specific cytokine-secreting T-cells | Number of IFN-γ or TNF-α secreting cells |

| Intracellular Cytokine Staining (ICS) | To phenotype and quantify cytokine-producing T-cells by flow cytometry | Percentage of CD8+ or CD4+ T-cells producing IFN-γ, TNF-α, IL-2 |

| Tetramer Staining | To directly visualize and quantify antigen-specific T-cells by flow cytometry | Percentage of peptide-MHC tetramer+ CD8+ T-cells |

| In vivo Cytotoxicity Assay | To assess the functional capacity of vaccine-induced CTLs to kill target cells in vivo | Percentage of specific lysis of peptide-pulsed target cells |

| ELISA | To measure peptide-specific antibody titers in the serum | Antibody concentration (e.g., µg/mL) |

III. Visualization of Workflows and Pathways

A. Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the immunogenicity of a peptide cancer vaccine in a mouse model.

Caption: Generalized workflow for peptide vaccine immunogenicity assessment in mice.

B. T-Cell Activation Pathway

The diagram below outlines the signaling pathway leading to the activation of cytotoxic T-lymphocytes following vaccination.

Caption: Simplified pathway of CTL activation by a peptide vaccine.

IV. Conclusion

While specific preclinical immunogenicity data for this compound in mouse models remains largely proprietary, the principles and methodologies for evaluating peptide-based cancer vaccines are well-established. By employing appropriate mouse models, robust immunization protocols, and a comprehensive panel of immunological assays, researchers can effectively characterize the immunogenic potential of novel peptide vaccines. The translation of findings from such preclinical studies is instrumental in guiding the clinical development of next-generation cancer immunotherapies. Further disclosure of preclinical data for this compound would be invaluable to the scientific community for a more complete understanding of its immunological profile.

Of Mice and Peptides: A Technical Guide to Assessing the Immunogenicity of Asudemotide in Murine Models

For Immediate Release

OSAKA, Japan – While clinical trials have been the primary focus of elucidating the immunogenic profile of asudemotide (S-588410), a five-peptide cancer vaccine, a comprehensive understanding of its preclinical immunogenicity in mouse models is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the current landscape of assessing peptide vaccine immunogenicity in murine systems, providing a framework for the design and interpretation of such studies in the absence of publicly available preclinical data specific to this compound.

Executive Summary

This compound is a cancer vaccine comprising five HLA-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. Clinical studies in patients with esophageal and urothelial cancers have demonstrated its ability to induce cytotoxic T-lymphocyte (CTL) responses. However, detailed preclinical data from mouse models, which are foundational for understanding the basic immunological mechanisms and for optimizing vaccine formulations, are not extensively published. This guide outlines the standard methodologies, experimental protocols, and key considerations for evaluating the immunogenicity of peptide-based cancer vaccines like this compound in mouse models, based on established practices in the field.

I. Core Principles of Peptide Vaccine Immunogenicity Assessment in Mice

The primary goal of preclinical immunogenicity studies for a peptide vaccine is to determine its ability to elicit a robust and specific immune response, primarily a T-cell mediated response, that can translate into anti-tumor efficacy. Key parameters to be evaluated include the magnitude and quality of the CTL response, the induction of memory T-cells, and the safety profile.

II. Experimental Protocols

The following sections detail generalized protocols for assessing the immunogenicity of a multi-peptide vaccine in mouse models. These are based on common practices and can be adapted for specific research questions.

A. Mouse Models

The choice of mouse strain is critical and depends on the HLA restriction of the peptides. For this compound, which consists of HLA-A*24:02-restricted peptides, transgenic mice expressing this human HLA allele would be the most relevant model. Inbred strains such as C57BL/6 and BALB/c are also commonly used for general immunogenicity studies and for evaluating the efficacy of vaccines against transplantable tumors.

B. Immunization Protocol

A typical immunization protocol involves a prime-boost strategy to elicit a strong and durable immune response. The route of administration and the choice of adjuvant are critical variables that can significantly impact the outcome.

Table 1: Generalized Immunization Protocol for a Peptide Cancer Vaccine

| Parameter | Description | Example |

| Mouse Strain | C57BL/6 or HLA-A*24:02 transgenic | C57BL/6 |

| Vaccine Formulation | Peptides emulsified in an adjuvant | 5-peptide cocktail with Montanide ISA 51 VG |

| Peptide Dose | 10-100 µg of each peptide per mouse | 50 µg of each peptide |

| Route of Administration | Subcutaneous (s.c.) or Intravenous (i.v.) | Subcutaneous at the base of the tail |

| Immunization Schedule | Prime immunization followed by one or more boosts | Prime on Day 0, Boost on Day 14 |

| Sample Collection | Blood and spleens collected at specified time points | Blood on Day 21, Spleens on Day 21 |

C. Immunological Assays

A panel of immunological assays is employed to characterize the immune response to the peptide vaccine.

Table 2: Key Immunological Assays for Vaccine Immunogenicity

| Assay | Purpose | Readout |

| ELISpot | To enumerate antigen-specific cytokine-secreting T-cells | Number of IFN-γ or TNF-α secreting cells |

| Intracellular Cytokine Staining (ICS) | To phenotype and quantify cytokine-producing T-cells by flow cytometry | Percentage of CD8+ or CD4+ T-cells producing IFN-γ, TNF-α, IL-2 |

| Tetramer Staining | To directly visualize and quantify antigen-specific T-cells by flow cytometry | Percentage of peptide-MHC tetramer+ CD8+ T-cells |

| In vivo Cytotoxicity Assay | To assess the functional capacity of vaccine-induced CTLs to kill target cells in vivo | Percentage of specific lysis of peptide-pulsed target cells |

| ELISA | To measure peptide-specific antibody titers in the serum | Antibody concentration (e.g., µg/mL) |

III. Visualization of Workflows and Pathways

A. Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the immunogenicity of a peptide cancer vaccine in a mouse model.

Caption: Generalized workflow for peptide vaccine immunogenicity assessment in mice.

B. T-Cell Activation Pathway

The diagram below outlines the signaling pathway leading to the activation of cytotoxic T-lymphocytes following vaccination.

Caption: Simplified pathway of CTL activation by a peptide vaccine.

IV. Conclusion

While specific preclinical immunogenicity data for this compound in mouse models remains largely proprietary, the principles and methodologies for evaluating peptide-based cancer vaccines are well-established. By employing appropriate mouse models, robust immunization protocols, and a comprehensive panel of immunological assays, researchers can effectively characterize the immunogenic potential of novel peptide vaccines. The translation of findings from such preclinical studies is instrumental in guiding the clinical development of next-generation cancer immunotherapies. Further disclosure of preclinical data for this compound would be invaluable to the scientific community for a more complete understanding of its immunological profile.

The Role of Asudemotide in Activating T-Cell Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide, also known as S-588410, is an investigational cancer peptide vaccine designed to elicit a robust and specific anti-tumor immune response. This technical guide provides an in-depth analysis of the core mechanisms by which this compound activates the T-cell response, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and workflows. This compound is comprised of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various malignancies, particularly esophageal and bladder cancers. These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele, focusing the vaccine's therapeutic action on patients with this specific genetic background.

Core Mechanism of Action: Activating a Targeted Cytotoxic T-Lymphocyte Response

The fundamental mechanism of this compound revolves around the presentation of its constituent peptides by antigen-presenting cells (APCs) to naive CD8+ T-cells. This interaction, when successful, triggers the differentiation of these naive cells into cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate tumor cells expressing the target antigens. Clinical evidence strongly supports the capacity of this compound to induce a potent CTL response, leading to significant changes within the tumor microenvironment.

An exploratory clinical study involving 15 patients with HLA-A*24:02-positive esophageal cancer demonstrated that vaccination with this compound led to a notable increase in the density of key immune effector cells within the tumor tissue. Specifically, post-vaccination tumor samples showed higher densities of CD8+ T-cells, activated cytotoxic CD8+ Granzyme B+ T-cells, and CD8+ programmed death-1-positive (PD-1+) T-cells.[1] Furthermore, an increase in programmed death-ligand 1-positive (PD-L1+) cells was observed, suggesting a potential for synergistic effects when combined with immune checkpoint inhibitors.[1][2]

A phase 3 clinical trial further substantiated these findings, with 98.5% of patients receiving this compound demonstrating CTL induction against at least one of the five vaccine peptides within 12 weeks of treatment.[3] This high rate of CTL induction underscores the vaccine's potent immunogenicity. The same sequences of peptide-specific T-cell receptors (TCRs) were identified in T-lymphocytes from both tumor tissue and peripheral blood after vaccination, indicating that functional, peptide-specific CTLs successfully infiltrate the tumor following vaccination.[1]

Quantitative Analysis of T-Cell Response

The following tables summarize the key quantitative data from clinical studies investigating the immunomodulatory effects of this compound.

Table 1: Induction of Cytotoxic T-Lymphocyte (CTL) Response

| Parameter | Result | Study Population | Citation |

| CTL Induction Rate (any of 5 peptides) | 98.5% (132/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (URLC10 peptide) | 93.3% (125/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (CDCA1 peptide) | 53.7% (72/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (KOC1 peptide) | 29.9% (40/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (DEPDC1 peptide) | 63.2% (84/133 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (MPHOSPH1 peptide) | 65.7% (88/134 patients) | Esophageal Squamous Cell Carcinoma |

Table 2: Changes in Tumor-Infiltrating Lymphocyte Populations

| Cell Type | Change Post-Vaccination | Study Population | Citation |

| CD8+ T-cells | Increased Density | Esophageal Cancer | |

| CD8+ Granzyme B+ T-cells | Increased Density | Esophageal Cancer | |

| CD8+ PD-1+ T-cells | Increased Density | Esophageal Cancer | |

| PD-L1+ cells | Increased Density | Esophageal Cancer |

Signaling Pathways and Experimental Workflows

The activation of a T-cell response by this compound is a multi-step process involving antigen presentation, T-cell receptor engagement, and downstream signaling cascades.

The diagram above illustrates the initial step of T-cell activation where an APC presents an this compound peptide via the HLA-A*24:02 molecule to the TCR on a CD8+ T-cell. This recognition event (Signal 1) initiates a cascade of intracellular signaling events.

This workflow outlines the key steps in the clinical studies assessing the immunological impact of this compound, from patient selection to the various analytical methods employed.

Detailed Experimental Protocols

Cytotoxic T-Lymphocyte (CTL) ELISPOT Assay

The enzyme-linked immunosorbent spot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound trials, it is employed to measure the number of peptide-specific CTLs that release interferon-gamma (IFN-γ) upon stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are stimulated in vitro with the individual peptides contained in this compound. If peptide-specific CTLs are present, they will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single IFN-γ-secreting cell.

Protocol Outline:

-

Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Cell Preparation: PBMCs are isolated from patient blood samples via density gradient centrifugation.

-

Cell Stimulation: A defined number of PBMCs are added to the coated wells along with one of the five this compound peptides at a predetermined concentration. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for human IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of the cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader. The number of spots in the peptide-stimulated wells is compared to the negative control to determine the frequency of peptide-specific CTLs.

Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes

IHC is used to visualize the presence and distribution of specific proteins in tissue sections. In the this compound studies, IHC was performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies to identify and quantify various T-cell populations.

Principle: Thin sections of tumor tissue are incubated with primary antibodies that specifically bind to the target proteins (e.g., CD8, Granzyme B, PD-1, PD-L1). A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

Protocol Outline:

-

Tissue Preparation: FFPE tumor tissue is sectioned into 4-5 µm slices and mounted on glass slides.

-

Deparaffinization and Rehydration: The paraffin (B1166041) is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol (B145695) washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves heating the slides in a buffer solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0).

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein-blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with the primary antibody (e.g., anti-CD8, anti-Granzyme B) at a specific dilution for a defined period (e.g., 1 hour at room temperature or overnight at 4°C).

-

Secondary Antibody and Detection: After washing, the sections are incubated with an enzyme-conjugated secondary antibody. This is followed by the addition of a chromogen (e.g., DAB) to produce a colored signal.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.

-

Analysis: The stained slides are examined under a microscope, and the number of positively stained cells per unit area is quantified, often with the aid of digital image analysis software.

T-Cell Receptor (TCR) Sequencing

TCR sequencing is a powerful technique used to analyze the diversity and clonality of the T-cell repertoire. In the context of this compound, it is used to identify and track the expansion of T-cell clones that are specific for the vaccine peptides.

Principle: The TCR is a highly variable receptor, with its specificity determined by the sequence of its complementarity-determining region 3 (CDR3). By sequencing the RNA or DNA that encodes the TCR, it is possible to identify the unique TCR sequences present in a sample and to determine their relative frequencies.

Protocol Outline:

-

Sample Preparation: T-cells are isolated from either tumor tissue or peripheral blood. RNA or DNA is then extracted from these cells.

-

Library Preparation: A library of TCR sequences is generated using a multiplex PCR or 5' RACE (Rapid Amplification of cDNA Ends) approach. This involves amplifying the region of the TCR gene that includes the CDR3. Unique molecular identifiers (UMIs) are often incorporated during this step to allow for accurate quantification and error correction.

-

Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput NGS platform.

-

Data Analysis: The sequencing data is processed using specialized bioinformatics tools to identify the unique TCR clonotypes, determine their frequencies, and analyze the overall diversity of the T-cell repertoire. By comparing the TCR repertoires before and after vaccination, it is possible to identify the expansion of vaccine-specific T-cell clones.

Conclusion

This compound represents a targeted immunotherapeutic approach that effectively activates a specific and potent cytotoxic T-lymphocyte response in HLA-A*24:02-positive patients. The clinical data robustly demonstrate the vaccine's ability to induce CTLs and promote the infiltration of activated T-cells into the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of T-cell responses in the context of cancer vaccine development. The visualization of the core mechanism and experimental workflows provides a clear understanding of the logical and biological underpinnings of this compound's action. Further research into the downstream signaling pathways and the potential for combination therapies with immune checkpoint inhibitors will be crucial in optimizing the clinical application of this promising cancer vaccine.

References

- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Asudemotide in Activating T-Cell Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asudemotide, also known as S-588410, is an investigational cancer peptide vaccine designed to elicit a robust and specific anti-tumor immune response. This technical guide provides an in-depth analysis of the core mechanisms by which this compound activates the T-cell response, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and workflows. This compound is comprised of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various malignancies, particularly esophageal and bladder cancers. These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele, focusing the vaccine's therapeutic action on patients with this specific genetic background.

Core Mechanism of Action: Activating a Targeted Cytotoxic T-Lymphocyte Response

The fundamental mechanism of this compound revolves around the presentation of its constituent peptides by antigen-presenting cells (APCs) to naive CD8+ T-cells. This interaction, when successful, triggers the differentiation of these naive cells into cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate tumor cells expressing the target antigens. Clinical evidence strongly supports the capacity of this compound to induce a potent CTL response, leading to significant changes within the tumor microenvironment.

An exploratory clinical study involving 15 patients with HLA-A*24:02-positive esophageal cancer demonstrated that vaccination with this compound led to a notable increase in the density of key immune effector cells within the tumor tissue. Specifically, post-vaccination tumor samples showed higher densities of CD8+ T-cells, activated cytotoxic CD8+ Granzyme B+ T-cells, and CD8+ programmed death-1-positive (PD-1+) T-cells.[1] Furthermore, an increase in programmed death-ligand 1-positive (PD-L1+) cells was observed, suggesting a potential for synergistic effects when combined with immune checkpoint inhibitors.[1][2]

A phase 3 clinical trial further substantiated these findings, with 98.5% of patients receiving this compound demonstrating CTL induction against at least one of the five vaccine peptides within 12 weeks of treatment.[3] This high rate of CTL induction underscores the vaccine's potent immunogenicity. The same sequences of peptide-specific T-cell receptors (TCRs) were identified in T-lymphocytes from both tumor tissue and peripheral blood after vaccination, indicating that functional, peptide-specific CTLs successfully infiltrate the tumor following vaccination.[1]

Quantitative Analysis of T-Cell Response

The following tables summarize the key quantitative data from clinical studies investigating the immunomodulatory effects of this compound.

Table 1: Induction of Cytotoxic T-Lymphocyte (CTL) Response

| Parameter | Result | Study Population | Citation |

| CTL Induction Rate (any of 5 peptides) | 98.5% (132/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (URLC10 peptide) | 93.3% (125/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (CDCA1 peptide) | 53.7% (72/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (KOC1 peptide) | 29.9% (40/134 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (DEPDC1 peptide) | 63.2% (84/133 patients) | Esophageal Squamous Cell Carcinoma | |

| CTL Induction Rate (MPHOSPH1 peptide) | 65.7% (88/134 patients) | Esophageal Squamous Cell Carcinoma |

Table 2: Changes in Tumor-Infiltrating Lymphocyte Populations

| Cell Type | Change Post-Vaccination | Study Population | Citation |

| CD8+ T-cells | Increased Density | Esophageal Cancer | |

| CD8+ Granzyme B+ T-cells | Increased Density | Esophageal Cancer | |

| CD8+ PD-1+ T-cells | Increased Density | Esophageal Cancer | |

| PD-L1+ cells | Increased Density | Esophageal Cancer |

Signaling Pathways and Experimental Workflows

The activation of a T-cell response by this compound is a multi-step process involving antigen presentation, T-cell receptor engagement, and downstream signaling cascades.

The diagram above illustrates the initial step of T-cell activation where an APC presents an this compound peptide via the HLA-A*24:02 molecule to the TCR on a CD8+ T-cell. This recognition event (Signal 1) initiates a cascade of intracellular signaling events.

This workflow outlines the key steps in the clinical studies assessing the immunological impact of this compound, from patient selection to the various analytical methods employed.

Detailed Experimental Protocols

Cytotoxic T-Lymphocyte (CTL) ELISPOT Assay

The enzyme-linked immunosorbent spot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound trials, it is employed to measure the number of peptide-specific CTLs that release interferon-gamma (IFN-γ) upon stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are stimulated in vitro with the individual peptides contained in this compound. If peptide-specific CTLs are present, they will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single IFN-γ-secreting cell.

Protocol Outline:

-

Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Cell Preparation: PBMCs are isolated from patient blood samples via density gradient centrifugation.

-

Cell Stimulation: A defined number of PBMCs are added to the coated wells along with one of the five this compound peptides at a predetermined concentration. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for human IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of the cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader. The number of spots in the peptide-stimulated wells is compared to the negative control to determine the frequency of peptide-specific CTLs.

Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes

IHC is used to visualize the presence and distribution of specific proteins in tissue sections. In the this compound studies, IHC was performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies to identify and quantify various T-cell populations.

Principle: Thin sections of tumor tissue are incubated with primary antibodies that specifically bind to the target proteins (e.g., CD8, Granzyme B, PD-1, PD-L1). A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

Protocol Outline:

-

Tissue Preparation: FFPE tumor tissue is sectioned into 4-5 µm slices and mounted on glass slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves heating the slides in a buffer solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0).

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein-blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with the primary antibody (e.g., anti-CD8, anti-Granzyme B) at a specific dilution for a defined period (e.g., 1 hour at room temperature or overnight at 4°C).

-

Secondary Antibody and Detection: After washing, the sections are incubated with an enzyme-conjugated secondary antibody. This is followed by the addition of a chromogen (e.g., DAB) to produce a colored signal.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.

-

Analysis: The stained slides are examined under a microscope, and the number of positively stained cells per unit area is quantified, often with the aid of digital image analysis software.

T-Cell Receptor (TCR) Sequencing

TCR sequencing is a powerful technique used to analyze the diversity and clonality of the T-cell repertoire. In the context of this compound, it is used to identify and track the expansion of T-cell clones that are specific for the vaccine peptides.

Principle: The TCR is a highly variable receptor, with its specificity determined by the sequence of its complementarity-determining region 3 (CDR3). By sequencing the RNA or DNA that encodes the TCR, it is possible to identify the unique TCR sequences present in a sample and to determine their relative frequencies.

Protocol Outline:

-

Sample Preparation: T-cells are isolated from either tumor tissue or peripheral blood. RNA or DNA is then extracted from these cells.

-

Library Preparation: A library of TCR sequences is generated using a multiplex PCR or 5' RACE (Rapid Amplification of cDNA Ends) approach. This involves amplifying the region of the TCR gene that includes the CDR3. Unique molecular identifiers (UMIs) are often incorporated during this step to allow for accurate quantification and error correction.

-

Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput NGS platform.

-

Data Analysis: The sequencing data is processed using specialized bioinformatics tools to identify the unique TCR clonotypes, determine their frequencies, and analyze the overall diversity of the T-cell repertoire. By comparing the TCR repertoires before and after vaccination, it is possible to identify the expansion of vaccine-specific T-cell clones.

Conclusion

This compound represents a targeted immunotherapeutic approach that effectively activates a specific and potent cytotoxic T-lymphocyte response in HLA-A*24:02-positive patients. The clinical data robustly demonstrate the vaccine's ability to induce CTLs and promote the infiltration of activated T-cells into the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of T-cell responses in the context of cancer vaccine development. The visualization of the core mechanism and experimental workflows provides a clear understanding of the logical and biological underpinnings of this compound's action. Further research into the downstream signaling pathways and the potential for combination therapies with immune checkpoint inhibitors will be crucial in optimizing the clinical application of this promising cancer vaccine.

References

- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Asudemotide (S-588410): A Technical Guide to Its Targeted Oncoantigens and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asudemotide (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptides corresponding to HLA-A*24:02-restricted epitopes of cancer-testis antigens highly expressed in various malignancies. This technical guide provides an in-depth overview of this compound, its targeted proteins—DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1—and their roles in oncogenic signaling pathways. The document details the mechanism of action of this compound, summarizes key clinical trial data, outlines experimental protocols for assessing its immunogenicity, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.

Introduction to this compound (S-588410)

This compound is a cancer peptide vaccine designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells. It is composed of five HLA-A*24:02-restricted 9- or 10-mer peptides derived from five distinct cancer-testis antigens that are overexpressed in a variety of solid tumors, including esophageal, urothelial, and non-small cell lung cancers, while having limited or no expression in normal adult tissues except for the testis.[1][2] The vaccine is typically administered subcutaneously and emulsified with an adjuvant, such as Montanide ISA 51 VG, to enhance the immune response.[3][4]

The core principle of this compound therapy is to present these tumor-associated peptides to the patient's immune system, thereby activating and expanding a population of CTLs that can recognize and eliminate cancer cells expressing the parent antigens.

Targeted Proteins

This compound targets five specific oncoantigens:

-

DEPDC1 (DEP Domain Containing 1): A protein implicated in cell cycle progression, proliferation, and metastasis.

-

MPHOSPH1 (M-phase phosphoprotein 1): Also known as Kinesin Family Member 20B (KIF20B), it plays a crucial role in cytokinesis.[5]

-

URLC10 (Up-regulated in lung cancer 10): Also known as LY6K (Lymphocyte antigen 6 complex locus K), it is involved in cell proliferation, migration, and invasion.

-

CDCA1 (Cell Division Cycle Associated 1): A component of the Ndc80 kinetochore complex, essential for proper chromosome segregation during mitosis.

-

KOC1 (KH domain containing protein overexpressed in cancer 1): Also known as C2orf40.

The Targeted Proteins and Their Signaling Pathways

The five proteins targeted by this compound are integral to various cellular processes that, when dysregulated, contribute to tumorigenesis and cancer progression.

DEPDC1

DEPDC1 is overexpressed in numerous cancers and is associated with poor prognosis. It is involved in multiple oncogenic signaling pathways that regulate cell proliferation, survival, and metastasis.

-

NF-κB Pathway: DEPDC1 can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. DEPDC1 has been shown to modulate PI3K/Akt signaling.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, and DEPDC1 can influence its activity.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, and its modulation by DEPDC1 can impact cancer cell survival.

MPHOSPH1 (KIF20B)

MPHOSPH1, also known as KIF20B, is a kinesin-like protein essential for the completion of cytokinesis. Its overexpression in cancer cells can lead to aneuploidy and genomic instability.

-

Interaction with PRC1: MPHOSPH1 interacts with the Protein Regulator of Cytokinesis 1 (PRC1). This complex is crucial for the formation of the central spindle and midbody during cell division. Inhibition of either MPHOSPH1 or PRC1 leads to cytokinesis failure and subsequent cancer cell death.

-

p53 Pathway: Knockdown of KIF20B (MPHOSPH1) can lead to mitotic arrest and subsequent activation of the p53 tumor suppressor pathway, resulting in apoptosis.

URLC10 (LY6K)

URLC10, also known as LY6K, is a cancer-testis antigen that is frequently overexpressed in various cancers and is associated with poor prognosis. It plays a role in promoting cell proliferation, migration, and invasion through several signaling pathways.

-

ERK Signaling: LY6K can enhance the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key regulator of cell proliferation and survival.

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. LY6K has been shown to modulate TGF-β signaling.

-

Aurora Kinase Signaling: LY6K can interact with and influence the activity of Aurora kinases, which are critical for mitotic progression.

CDCA1

CDCA1 is a critical component of the Ndc80 kinetochore complex, which is essential for stable microtubule-kinetochore attachments and proper chromosome segregation during mitosis. Overexpression of CDCA1 can lead to chromosomal instability, a hallmark of cancer.

-

Spindle Assembly Checkpoint: The Ndc80 complex, including CDCA1, plays a pivotal role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation.

-

PLK1 Pathway: The broader family of Cell Division Cycle-Associated (CDCA) proteins has been linked to the Polo-like kinase 1 (PLK1) pathway, a master regulator of mitosis.

KOC1 (C2orf40)

The precise signaling pathways involving KOC1 in cancer are less well-defined compared to the other four antigens. However, some studies suggest its involvement in immune modulation and potentially as a tumor suppressor in certain contexts. There is evidence that it may interact with the TLR4/PI3K/Akt pathway, influencing M2 macrophage polarization in the tumor microenvironment.

Mechanism of Action of this compound

The therapeutic effect of this compound is mediated by the cellular arm of the adaptive immune system, specifically cytotoxic T-lymphocytes.

-

Antigen Presentation: Following subcutaneous injection, the peptide components of this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells.

-

T-Cell Activation: Inside the APCs, the peptides are loaded onto HLA-A*24:02 molecules and presented on the cell surface. These peptide-MHC complexes are then recognized by the T-cell receptors of naive CD8+ T-cells.

-

CTL Proliferation: This recognition, along with co-stimulatory signals, leads to the activation and clonal expansion of antigen-specific CTLs.

-

Tumor Cell Killing: The activated CTLs circulate throughout the body and, upon encountering tumor cells that are presenting the same target peptides on their HLA-A*24:02 molecules, they induce apoptosis of the cancer cells through the release of cytotoxic granules (e.g., perforin (B1180081) and granzymes) and Fas/FasL interactions.

Summary of Clinical Trial Data

This compound has been evaluated in several clinical trials, primarily in patients with esophageal and urothelial cancers. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Clinical Trials

| Clinical Trial | Cancer Type | Treatment Arm | N | Median Relapse-Free Survival (RFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |

| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | This compound | 138 | 84.3 weeks | 236.3 weeks | N/A (adjuvant setting) |

| Placebo | 138 | 84.1 weeks | Not Reached | N/A (adjuvant setting) | ||

| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | This compound | 45 | 18.1 weeks (PFS) | 71.0 weeks | 8.9% |

| Observation | 36 | 12.5 weeks (PFS) | 99.0 weeks | 0% |

Table 2: Immunogenicity and Safety of this compound

| Clinical Trial | Cancer Type | CTL Induction Rate (≥1 peptide) | Most Common Adverse Events (Grade ≥3) |

| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | 98.5% (132/134) | Injection site reactions |

| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | 93.3% (42/45) | Injection site reactions |

| UMIN000023324 (Phase 1) | Esophageal Cancer | 100% (at least one peptide) | Injection site reactions (Grade 1-2) |

Experimental Protocols

CTL Induction Assay (ELISpot)

The enzyme-linked immunospot (ELISpot) assay is a standard method for quantifying the frequency of cytokine-secreting cells at the single-cell level and is a primary endpoint in many this compound clinical trials.

Objective: To measure the frequency of peptide-specific, interferon-gamma (IFN-γ)-producing T-cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: PBMCs are isolated from patient blood samples and plated in the coated wells.

-

Stimulation: The cells are stimulated with individual peptides from the this compound vaccine, a positive control (e.g., phytohemagglutinin), and a negative control (no peptide).

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added.

-

Visualization: A streptavidin-alkaline phosphatase conjugate is added, followed by a substrate that produces a colored precipitate at the site of cytokine secretion.

-

Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.

Conclusion

This compound represents a targeted immunotherapeutic approach that leverages the specificity of the adaptive immune system to combat cancer. By stimulating a CTL response against five key oncoantigens, it offers a promising strategy for the treatment of various solid tumors. The clinical data to date demonstrate a favorable safety profile and potent immunogenicity, although efficacy in terms of significant improvement in survival endpoints has been modest in some trials. Further research into the intricate signaling pathways of its target proteins and the optimization of vaccine adjuvants and combination therapies will be crucial for maximizing the clinical benefit of this compound and similar cancer vaccines. This technical guide provides a foundational resource for researchers and clinicians working to advance this important area of oncology.

References

- 1. Cancer Peptide Vaccine | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 2. genecards.org [genecards.org]

- 3. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]

- 4. A narrative review of the emerging role of lymphocyte antigen 6 complex locus K in cancer: from basic research to clinical practice - Guo - Annals of Translational Medicine [atm.amegroups.org]

- 5. Inhibition of kinesin family member 20B sensitizes hepatocellular carcinoma cell to microtubule‐targeting agents by blocking cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

Asudemotide (S-588410): A Technical Guide to Its Targeted Oncoantigens and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asudemotide (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptides corresponding to HLA-A*24:02-restricted epitopes of cancer-testis antigens highly expressed in various malignancies. This technical guide provides an in-depth overview of this compound, its targeted proteins—DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1—and their roles in oncogenic signaling pathways. The document details the mechanism of action of this compound, summarizes key clinical trial data, outlines experimental protocols for assessing its immunogenicity, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.

Introduction to this compound (S-588410)

This compound is a cancer peptide vaccine designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells. It is composed of five HLA-A*24:02-restricted 9- or 10-mer peptides derived from five distinct cancer-testis antigens that are overexpressed in a variety of solid tumors, including esophageal, urothelial, and non-small cell lung cancers, while having limited or no expression in normal adult tissues except for the testis.[1][2] The vaccine is typically administered subcutaneously and emulsified with an adjuvant, such as Montanide ISA 51 VG, to enhance the immune response.[3][4]

The core principle of this compound therapy is to present these tumor-associated peptides to the patient's immune system, thereby activating and expanding a population of CTLs that can recognize and eliminate cancer cells expressing the parent antigens.

Targeted Proteins

This compound targets five specific oncoantigens:

-

DEPDC1 (DEP Domain Containing 1): A protein implicated in cell cycle progression, proliferation, and metastasis.

-

MPHOSPH1 (M-phase phosphoprotein 1): Also known as Kinesin Family Member 20B (KIF20B), it plays a crucial role in cytokinesis.[5]

-

URLC10 (Up-regulated in lung cancer 10): Also known as LY6K (Lymphocyte antigen 6 complex locus K), it is involved in cell proliferation, migration, and invasion.

-

CDCA1 (Cell Division Cycle Associated 1): A component of the Ndc80 kinetochore complex, essential for proper chromosome segregation during mitosis.

-

KOC1 (KH domain containing protein overexpressed in cancer 1): Also known as C2orf40.

The Targeted Proteins and Their Signaling Pathways

The five proteins targeted by this compound are integral to various cellular processes that, when dysregulated, contribute to tumorigenesis and cancer progression.

DEPDC1

DEPDC1 is overexpressed in numerous cancers and is associated with poor prognosis. It is involved in multiple oncogenic signaling pathways that regulate cell proliferation, survival, and metastasis.

-

NF-κB Pathway: DEPDC1 can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. DEPDC1 has been shown to modulate PI3K/Akt signaling.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, and DEPDC1 can influence its activity.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, and its modulation by DEPDC1 can impact cancer cell survival.

MPHOSPH1 (KIF20B)

MPHOSPH1, also known as KIF20B, is a kinesin-like protein essential for the completion of cytokinesis. Its overexpression in cancer cells can lead to aneuploidy and genomic instability.

-

Interaction with PRC1: MPHOSPH1 interacts with the Protein Regulator of Cytokinesis 1 (PRC1). This complex is crucial for the formation of the central spindle and midbody during cell division. Inhibition of either MPHOSPH1 or PRC1 leads to cytokinesis failure and subsequent cancer cell death.

-

p53 Pathway: Knockdown of KIF20B (MPHOSPH1) can lead to mitotic arrest and subsequent activation of the p53 tumor suppressor pathway, resulting in apoptosis.

URLC10 (LY6K)

URLC10, also known as LY6K, is a cancer-testis antigen that is frequently overexpressed in various cancers and is associated with poor prognosis. It plays a role in promoting cell proliferation, migration, and invasion through several signaling pathways.

-

ERK Signaling: LY6K can enhance the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key regulator of cell proliferation and survival.

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. LY6K has been shown to modulate TGF-β signaling.

-

Aurora Kinase Signaling: LY6K can interact with and influence the activity of Aurora kinases, which are critical for mitotic progression.

CDCA1

CDCA1 is a critical component of the Ndc80 kinetochore complex, which is essential for stable microtubule-kinetochore attachments and proper chromosome segregation during mitosis. Overexpression of CDCA1 can lead to chromosomal instability, a hallmark of cancer.

-

Spindle Assembly Checkpoint: The Ndc80 complex, including CDCA1, plays a pivotal role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation.

-

PLK1 Pathway: The broader family of Cell Division Cycle-Associated (CDCA) proteins has been linked to the Polo-like kinase 1 (PLK1) pathway, a master regulator of mitosis.

KOC1 (C2orf40)

The precise signaling pathways involving KOC1 in cancer are less well-defined compared to the other four antigens. However, some studies suggest its involvement in immune modulation and potentially as a tumor suppressor in certain contexts. There is evidence that it may interact with the TLR4/PI3K/Akt pathway, influencing M2 macrophage polarization in the tumor microenvironment.

Mechanism of Action of this compound

The therapeutic effect of this compound is mediated by the cellular arm of the adaptive immune system, specifically cytotoxic T-lymphocytes.

-

Antigen Presentation: Following subcutaneous injection, the peptide components of this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells.

-

T-Cell Activation: Inside the APCs, the peptides are loaded onto HLA-A*24:02 molecules and presented on the cell surface. These peptide-MHC complexes are then recognized by the T-cell receptors of naive CD8+ T-cells.

-

CTL Proliferation: This recognition, along with co-stimulatory signals, leads to the activation and clonal expansion of antigen-specific CTLs.

-

Tumor Cell Killing: The activated CTLs circulate throughout the body and, upon encountering tumor cells that are presenting the same target peptides on their HLA-A*24:02 molecules, they induce apoptosis of the cancer cells through the release of cytotoxic granules (e.g., perforin and granzymes) and Fas/FasL interactions.

Summary of Clinical Trial Data

This compound has been evaluated in several clinical trials, primarily in patients with esophageal and urothelial cancers. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Clinical Trials

| Clinical Trial | Cancer Type | Treatment Arm | N | Median Relapse-Free Survival (RFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |

| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | This compound | 138 | 84.3 weeks | 236.3 weeks | N/A (adjuvant setting) |

| Placebo | 138 | 84.1 weeks | Not Reached | N/A (adjuvant setting) | ||

| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | This compound | 45 | 18.1 weeks (PFS) | 71.0 weeks | 8.9% |

| Observation | 36 | 12.5 weeks (PFS) | 99.0 weeks | 0% |

Table 2: Immunogenicity and Safety of this compound

| Clinical Trial | Cancer Type | CTL Induction Rate (≥1 peptide) | Most Common Adverse Events (Grade ≥3) |

| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | 98.5% (132/134) | Injection site reactions |

| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | 93.3% (42/45) | Injection site reactions |

| UMIN000023324 (Phase 1) | Esophageal Cancer | 100% (at least one peptide) | Injection site reactions (Grade 1-2) |

Experimental Protocols

CTL Induction Assay (ELISpot)

The enzyme-linked immunospot (ELISpot) assay is a standard method for quantifying the frequency of cytokine-secreting cells at the single-cell level and is a primary endpoint in many this compound clinical trials.

Objective: To measure the frequency of peptide-specific, interferon-gamma (IFN-γ)-producing T-cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: PBMCs are isolated from patient blood samples and plated in the coated wells.

-

Stimulation: The cells are stimulated with individual peptides from the this compound vaccine, a positive control (e.g., phytohemagglutinin), and a negative control (no peptide).

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added.

-

Visualization: A streptavidin-alkaline phosphatase conjugate is added, followed by a substrate that produces a colored precipitate at the site of cytokine secretion.

-

Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.

Conclusion